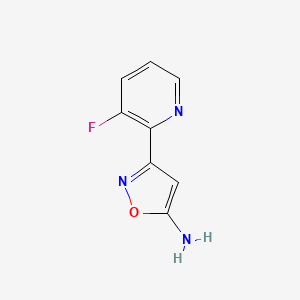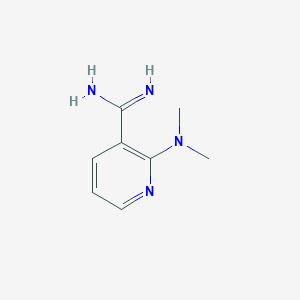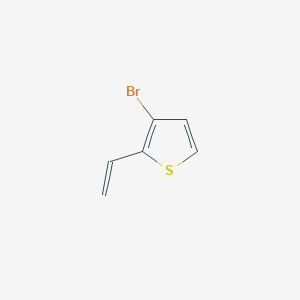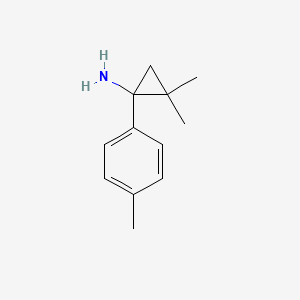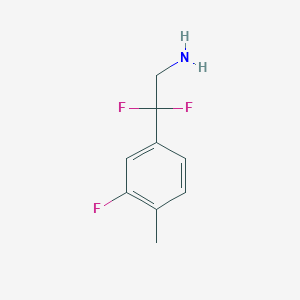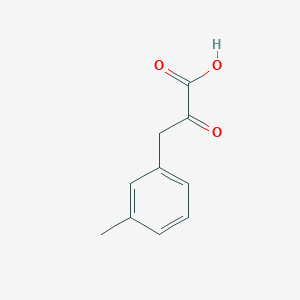
2-Oxo-3-(M-tolyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxo-3-(M-tolyl)propanoic acid is an organic compound with the molecular formula C10H10O3 It is a derivative of propanoic acid, where the propanoic acid moiety is substituted with a 3-(M-tolyl) group and an oxo group at the second carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxo-3-(M-tolyl)propanoic acid typically involves the reaction of M-tolylacetic acid with an oxidizing agent. One common method is the oxidation of M-tolylacetic acid using potassium permanganate (KMnO4) in an acidic medium. The reaction proceeds as follows: [ \text{M-tolylacetic acid} + \text{KMnO}_4 \rightarrow \text{this compound} + \text{by-products} ]
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form carboxylic acids.
Reduction: It can be reduced to form alcohols or aldehydes, depending on the reducing agent used.
Substitution: The compound can participate in substitution reactions, where the oxo group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols or aldehydes.
Substitution: Derivatives with different functional groups replacing the oxo group.
Aplicaciones Científicas De Investigación
2-Oxo-3-(M-tolyl)propanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 2-Oxo-3-(M-tolyl)propanoic acid involves its interaction with specific molecular targets and pathways. The oxo group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the M-tolyl group can interact with hydrophobic regions of proteins, affecting their activity.
Comparación Con Compuestos Similares
2-Oxo-3-(P-tolyl)propanoic acid: Similar structure but with a para-tolyl group instead of a meta-tolyl group.
2-Oxo-3-(O-tolyl)propanoic acid: Similar structure but with an ortho-tolyl group instead of a meta-tolyl group.
3-(M-tolyl)propanoic acid: Lacks the oxo group, making it less reactive in certain chemical reactions.
Uniqueness: 2-Oxo-3-(M-tolyl)propanoic acid is unique due to the presence of both the oxo group and the M-tolyl group, which confer specific chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C10H10O3 |
|---|---|
Peso molecular |
178.18 g/mol |
Nombre IUPAC |
3-(3-methylphenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C10H10O3/c1-7-3-2-4-8(5-7)6-9(11)10(12)13/h2-5H,6H2,1H3,(H,12,13) |
Clave InChI |
ZUERZXYBRUIXKC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)CC(=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Benzo[d][1,3]dioxol-5-yl)propan-1-amine](/img/structure/B15323131.png)



